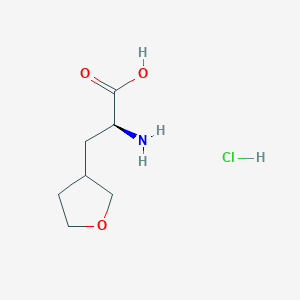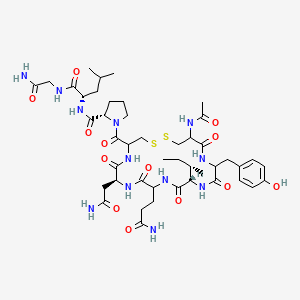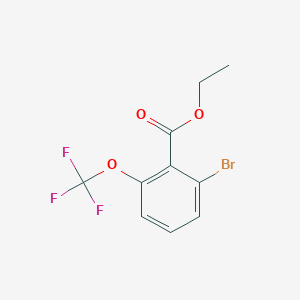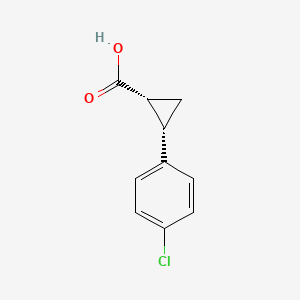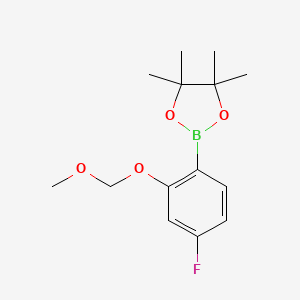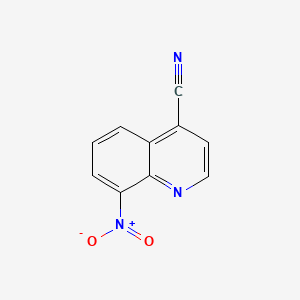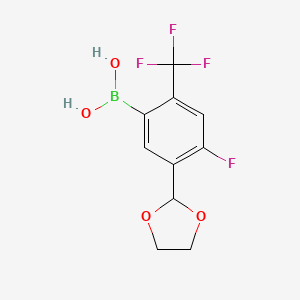
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity. This compound is characterized by the presence of a dioxolane ring, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine and Trifluoromethyl Groups: Fluorination and trifluoromethylation can be achieved using reagents such as Selectfluor and trifluoromethyl iodide, respectively.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes or boronate esters.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of (5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological processes. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the dioxolane, fluorine, and trifluoromethyl groups, making it less versatile in certain applications.
4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the dioxolane and trifluoromethyl groups.
3-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the dioxolane and fluorine groups.
Uniqueness
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its structural features, which confer distinct reactivity and properties. The presence of the dioxolane ring, fluorine atom, and trifluoromethyl group enhances its stability, reactivity, and potential for diverse applications compared to similar compounds.
Eigenschaften
Molekularformel |
C10H9BF4O4 |
|---|---|
Molekulargewicht |
279.98 g/mol |
IUPAC-Name |
[5-(1,3-dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BF4O4/c12-8-4-6(10(13,14)15)7(11(16)17)3-5(8)9-18-1-2-19-9/h3-4,9,16-17H,1-2H2 |
InChI-Schlüssel |
INYIONKECWVIFR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)F)C2OCCO2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


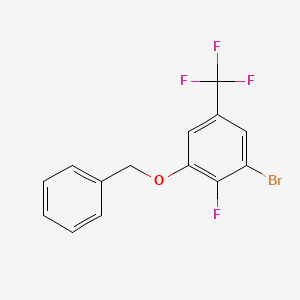
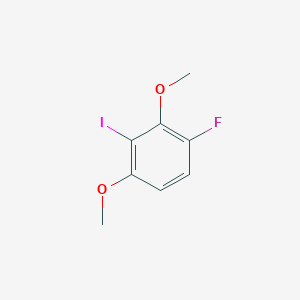
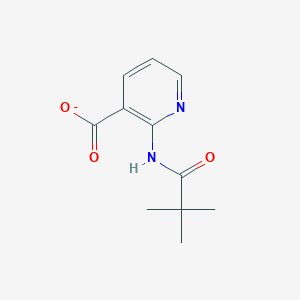
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL](/img/structure/B14029282.png)
